2-Methoxydibenzo[b,e]oxepin-11(6H)-one, also known as dibenzo[b,e]oxepin-11(6H)-one, is a heterocyclic compound characterized by its unique dibenzoxepin structure. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound is derived from dibenzo[b,e]oxepin, which can be synthesized through various chemical reactions. The specific variant, 2-methoxydibenzo[b,e]oxepin-11(6H)-one, incorporates a methoxy group, enhancing its chemical properties and reactivity.
The synthesis of 2-methoxydibenzo[b,e]oxepin-11(6H)-one can be achieved through several methodologies:
The synthesis often requires careful temperature control and the use of protective groups to prevent unwanted side reactions. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed for structural elucidation and purity assessment .
The molecular structure of 2-methoxydibenzo[b,e]oxepin-11(6H)-one features a dibenzoxepin core with a methoxy substituent at the second position. The compound exhibits a planar configuration due to the conjugated system of double bonds within the rings.
2-Methoxydibenzo[b,e]oxepin-11(6H)-one can participate in various chemical reactions:
Reactions are typically monitored using spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm product formation and identify intermediates .
2-Methoxydibenzo[b,e]oxepin-11(6H)-one is primarily explored for:
2-Methoxydibenzo[b,e]oxepin-11(6H)-one represents a structurally specialized derivative within the dibenzooxepine class, characterized by a seven-membered oxepine ring fused to two benzene rings. Its systematic IUPAC name, 2-methoxydibenzo[b,e]oxepin-11(6H)-one, precisely denotes the methoxy (–OCH₃) substituent at the C2 position of the tricyclic scaffold and the ketone functional group (=O) at C11 of the oxepine ring [1] [7]. Alternative nomenclature occasionally appears in chemical literature, such as 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl methyl ether, emphasizing the saturated 6,11-dihydro state and ether linkage of the methoxy group [4] [6]. The core structure aligns with the dibenzo[b,e]oxepin-11(6H)-one system (PubChem CID: 78259; C₁₄H₁₀O₂), where the methoxy modification introduces distinct electronic and steric properties [1].
Structurally, this compound belongs to the "dibenzoxepin" derivatives—a classification encompassing bioactive molecules with fused tricyclic frameworks. Key structural features include:
Property | Value/Descriptor | Reference |
---|---|---|
Systematic Name | 2-Methoxydibenzo[b,e]oxepin-11(6H)-one | [1] [7] |
Molecular Formula | C₁₅H₁₂O₃ | [7] |
Core Structure | Dibenzo[b,e]oxepin-11(6H)-one scaffold | [1] |
Key Substituent | Methoxy (–OCH₃) at C2 | [6] |
Conformational Feature | Non-planar "basket" topology | [6] [8] |
The 2-methoxy-substituted dibenzo[b,e]oxepin-11(6H)-one scaffold holds significant biomedical interest due to its dual roles as a structural motif in drug design and a precursor for bioactive derivatives. Key areas of relevance include:
Anticancer Agent Development: The scaffold’s structural analogy to microtubule-targeting agents like combretastatin A4 (CA4) positions it as a promising chemotype for antimitotic drug discovery. Molecular docking studies indicate potential interaction with the colchicine-binding site of β-tubulin, disrupting microtubule polymerization. Modifications at C2 (e.g., methoxy vs hydroxyl) profoundly influence binding affinity; the methoxy group’s electron-donating capacity enhances hydrophobic contacts within the tubulin pocket [6] [8]. Derivatives like 4-methoxy analogs demonstrate potent antiproliferative effects against diverse cancer cell lines (e.g., MCF-7 breast adenocarcinoma, IC₅₀ 20 mM; NCI-H460 lung carcinoma, IC₅₀ 4.2 mg/mL), though specific 2-methoxy derivative data remains an active research area [3] [5].
Antimicrobial Applications: While the parent oxepinone exhibits modest antimicrobial activity, strategic modifications yield potent analogs. For example:
Oxidation to sulfones (e.g., compound 9) diminishes activity, underscoring the sulfur atom’s critical role [10].
Pharmacophore for Multitarget Agents: The scaffold serves as a template for hybrid molecules targeting inflammation and cancer. Notable examples include:
Photopharmacological Agents: Azobenzene-conjugated dibenzo[b,f]oxepines function as photoswitchable microtubule inhibitors, enabling spatiotemporal control of cytotoxicity via E/Z isomerism [8].
Table 2: Biomedical Applications of 2-Methoxydibenzo[b,e]oxepin-11(6H)-one and Key Derivatives
Biological Target | Derivative/Modification | Activity Profile | Reference |
---|---|---|---|
Microtubules/Tubulin | Unmodified scaffold | Predicted binding to colchicine site | [6] [8] |
Azobenzene-conjugated photoswitches | Light-controlled cytotoxicity | [8] | |
Microbial Pathogens | Bromomethyl derivative (6d) | MIC 50–75 μg/mL (MRSA, E. coli) | [10] |
Dibenzo[b,e]thiepine analogs (6g,h) | MIC 25–50 μg/mL (broad-spectrum) | [10] | |
COX-2/5-LOX Enzymes | Hydroxamic acid hybrids (e.g., HP977) | Dual anti-inflammatory activity | [2] |
The scaffold’s versatility stems from its synthetic accessibility via routes like Ullmann coupling-Friedel Crafts acylation or sodium azide-assisted cyclization of 2-hydroxy-2′,4′-dinitrostilbenes [6]. Future research directions include optimizing tumor selectivity through prodrug strategies and exploring its potential in neurodegenerative disease therapeutics via HDAC inhibition [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: